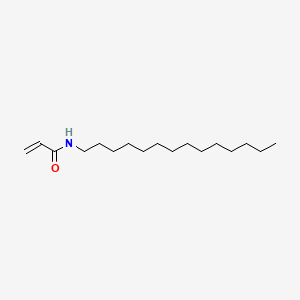

N-Tetradecylacrylamide

CAS No.: 40952-11-2

Cat. No.: VC7973680

Molecular Formula: C17H33NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40952-11-2 |

|---|---|

| Molecular Formula | C17H33NO |

| Molecular Weight | 267.4 g/mol |

| IUPAC Name | N-tetradecylprop-2-enamide |

| Standard InChI | InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19) |

| Standard InChI Key | DBLNSVZHOZOZQX-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCNC(=O)C=C |

| Canonical SMILES | CCCCCCCCCCCCCCNC(=O)C=C |

Introduction

Chemical Identity and Physicochemical Properties

N-Tetradecylacrylamide is classified as a long-chain alkyl acrylamide, structurally characterized by a 14-carbon alkyl chain () bonded to the nitrogen of an acrylamide group. Key properties include:

The compound’s amphiphilic structure facilitates its use in surfactant formulations and polymer matrices, where balanced hydrophobicity and reactivity are critical .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N-Tetradecylacrylamide is synthesized via the reaction of tetradecylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . The reaction proceeds as follows:

Key steps include:

-

Purification: Recrystallization or column chromatography to isolate the product .

-

Yield Optimization: Industrial methods employ automated systems and advanced chromatography to achieve >90% purity .

Industrial Scalability

Large-scale production utilizes continuous-flow reactors with real-time monitoring to enhance efficiency. For example, U.S. Patent 4,395,524 describes copolymerization techniques involving N-alkylacrylamides, highlighting the use of tert-butanol/water mixtures to control reaction exothermicity .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates N-Tetradecylacrylamide using a mobile phase of acetonitrile/water/phosphoric acid (85:15:0.1 v/v) . Key parameters:

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 8.2 min (isocratic elution) | |

| Detection | UV absorbance at 210 nm | |

| Mass Spec Compatibility | Phosphoric acid replaced with formic acid |

This method is scalable for preparative isolation and pharmacokinetic studies .

Chemical Reactivity and Industrial Applications

Polymer Chemistry

N-Tetradecylacrylamide serves as a monomer in copolymer synthesis, enhancing material properties:

-

Thickeners: Copolymers with acrylamide (e.g., 90:10 molar ratio) improve viscosity in aqueous systems, as demonstrated in latex paint formulations .

-

Thermal Stability: Poly(N-tetradecylacrylamide) exhibits a glass transition temperature () >120°C, suitable for high-temperature coatings .

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables its use in oil-in-water emulsions. For instance, copolymers with methacrylate derivatives reduce the cold filter-plug point (CFPP) of diesel by 28°C at 2000 ppm dosage, enhancing fuel flow in low-temperature environments .

Comparative Analysis with Analogous Compounds

| Compound | Chain Length | Hydrophobicity | Key Application | Reference |

|---|---|---|---|---|

| N-Octylacrylamide | C8 | Moderate | Adhesives | |

| N-Hexadecylacrylamide | C16 | High | Biomedical hydrogels | |

| N-Tetradecylacrylamide | C14 | Balanced | Surfactants, polymers |

The C14 chain optimizes hydrophobicity without compromising solubility in organic solvents, distinguishing it from shorter- or longer-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume